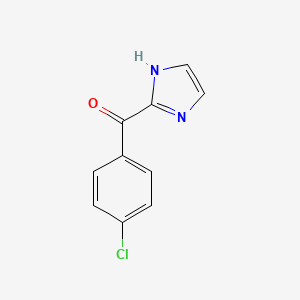

(4-chlorophenyl)(1H-imidazol-2-yl)methanone

Description

(4-Chlorophenyl)(1H-imidazol-2-yl)methanone is a heterocyclic compound featuring a benzoyl group substituted with a 4-chlorophenyl moiety and an imidazole ring.

Properties

IUPAC Name |

(4-chlorophenyl)-(1H-imidazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMOGKAKDDNQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402890 | |

| Record name | (4-Chlorophenyl)(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62457-94-7 | |

| Record name | (4-Chlorophenyl)(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(1H-imidazol-2-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with imidazole under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(1H-imidazol-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (4-chlorophenyl)(1H-imidazol-2-yl)methanone exhibits significant antimicrobial properties. Studies have shown that compounds with imidazole rings often demonstrate activity against a range of bacterial and fungal pathogens. The presence of the chlorophenyl group enhances this activity by increasing lipophilicity, which aids in membrane penetration.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This is particularly relevant in the development of targeted cancer therapies, where specificity and reduced side effects are crucial.

Pharmaceutical Development

Drug Formulation

this compound is being explored as a lead compound in drug formulation due to its favorable pharmacokinetic properties. Its ability to form stable complexes with various biological targets makes it a candidate for further development in pharmaceuticals aimed at treating infections and cancer.

High-Potency Active Pharmaceutical Ingredient (HPAPI)

This compound is classified as an HPAPI, which implies that it can be produced under strict guidelines to ensure safety and efficacy. The production environments for such compounds typically require cleanroom standards (Class 100 to Class 100,000) to minimize contamination risks during synthesis and handling.

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a functional monomer for the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Demonstrated effective inhibition against E.coli and Staphylococcus aureus strains | |

| Anticancer Mechanism | Induced apoptosis in breast cancer cell lines; potential for combination therapy | |

| Drug Formulation | Improved solubility and bioavailability when formulated with cyclodextrins |

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound may interact with cellular thiols, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound is part of a broader class of 2-benzoyl-imidazoles, where substituents on the phenyl and imidazole rings modulate biological and physicochemical properties. Key analogs include:

Key Observations :

- Lipophilicity : Chlorine (11c) and bromine (11d) substituents increase molecular weight and lipophilicity, correlating with longer HPLC retention times (16.30 and 16.53 min) compared to fluorine (11b, 13.97 min) .

- Polar Groups : Hydroxyl-substituted analogs exhibit shorter retention times (3.54 min) due to enhanced polarity, improving aqueous solubility .

- Steric Effects : Bulkier groups like trifluoromethyl (11e) reduce retention time (7.76 min), possibly due to altered column interactions or conformational flexibility .

Antiproliferative Effects

- 11c (Cl) : Demonstrates potent tubulin polymerization inhibition (IC₅₀ = 0.8 µM) and antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 1.2 µM). The chlorine atom enhances hydrophobic interactions with tubulin's colchicine-binding site .

- 11b (F) : Lower potency (IC₅₀ = 2.5 µM) due to reduced electron-withdrawing effects and weaker binding affinity .

- Hydroxyl Analog : Despite high purity (99.8%), hydroxyl substitution reduces activity (IC₅₀ = 5.6 µM), likely due to hydrogen bonding with solvent molecules, limiting membrane permeability .

Structural Insights

- Crystal Structures: While 11c’s crystal data are unavailable, related adducts (e.g., (4-chlorophenyl)(piperidin-1-yl)methanone) reveal dihedral angles (51.6–89.5°) between aromatic and heterocyclic rings, suggesting conformational flexibility that may optimize target binding .

- Electron Effects : Chlorine’s electron-withdrawing nature stabilizes the ketone group, enhancing electrophilicity at the imidazole ring, which is critical for covalent interactions in some targets .

Biological Activity

(4-chlorophenyl)(1H-imidazol-2-yl)methanone, a member of the imidazole family, is recognized for its diverse biological activities. Its molecular formula is C10H7ClN2O, and it has been studied for potential applications in antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound based on various research findings, including case studies and data tables.

The compound can be synthesized through the reaction of 4-chlorobenzoyl chloride with imidazole in the presence of a base like triethylamine. This method allows for the formation of the desired product while neutralizing hydrochloric acid byproduct . The compound exhibits reactivity typical of imidazole derivatives, undergoing oxidation, reduction, and substitution reactions .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In a study assessing various imidazole derivatives, this compound demonstrated moderate to strong activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Salmonella typhi | 11.29 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that imidazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound's mechanism of action may involve interaction with specific molecular targets that modulate signaling pathways related to cancer cell growth.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways relevant to disease states. For instance, it has shown promise as an inhibitor of urease and acetylcholinesterase, which are important targets in treating infections and neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

A study evaluated the antibacterial activity of various synthesized imidazole derivatives, including this compound. It exhibited notable efficacy against Salmonella typhi and Bacillus subtilis, indicating its potential as a therapeutic agent in treating bacterial infections . -

Anticancer Research :

Another case study focused on the anticancer effects of imidazole derivatives, where this compound was found to induce apoptosis in cancer cell lines through modulation of apoptotic pathways .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

Q & A

Q. What synthetic methodologies are commonly employed for preparing (4-chlorophenyl)(1H-imidazol-2-yl)methanone?

The compound is typically synthesized via cyclization reactions. A key approach involves hydrogenation of a benzamide precursor (e.g., 4-chloro-N-(isoxazol-4-yl)benzamide) using Raney nickel to avoid dehalogenation side reactions observed with palladium catalysts . Subsequent intramolecular Schiff base formation under alkaline conditions (NaOH/EtOH, 45°C) yields the imidazole ring. Optimization studies show that reaction temperature, solvent (ethanol vs. water), and base strength significantly influence yields, with isolated yields reaching 88% under optimal conditions .

Q. What analytical techniques are critical for structural characterization of this compound?

- 1H NMR : Aromatic protons (δ 7.52–8.06 ppm) and imidazole protons (δ 7.99 ppm) confirm substitution patterns .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 359.1) validate molecular weight .

- X-ray crystallography : Used to resolve bond angles and spatial arrangement in closely related derivatives (e.g., 1-benzyl-2-(4-chlorophenyl)imidazoles) .

- HPLC : Purity >99% is achievable with retention times (~4.12 min) under reverse-phase conditions .

Q. What biological activities are associated with structurally similar imidazole derivatives?

Derivatives like 2-aryl-4-benzoyl-imidazoles exhibit antiproliferative activity (e.g., IC50 values in cancer cell lines) due to interactions with tubulin or kinase targets . Antifungal properties are also reported in analogs featuring chlorophenyl and imidazole motifs, though direct data for this compound requires further validation .

Advanced Research Questions

Q. How can synthesis be optimized to minimize dehalogenation during catalytic hydrogenation?

Dehalogenation of the 4-chlorophenyl group is a common side reaction when using Pd/C. Switching to Raney nickel suppresses this issue, as demonstrated in the hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide, achieving 92% yield of the intermediate without aryl chloride loss . Catalyst loading, hydrogen pressure, and solvent polarity (ethanol vs. water) further influence selectivity.

Q. How do reaction conditions affect cyclization efficiency during imidazole ring formation?

Cyclization of intermediates (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) is highly sensitive to:

- Temperature : 45°C improves ring closure vs. 25°C .

- Base strength : NaOH (2 equiv) outperforms weaker bases like Na2CO3 .

- Solvent : Ethanol enhances reaction rates compared to aqueous systems.

Q. How can computational chemistry aid in predicting electronic properties or binding interactions?

Density functional theory (DFT) calculations on analogous imidazoles reveal:

- Electron-withdrawing effects : The 4-chlorophenyl group reduces HOMO-LUMO gaps, enhancing electrophilic reactivity.

- π-Stacking interactions : Predominant in antiproliferative derivatives targeting aromatic-rich enzyme pockets .

Tools like Gaussian or ORCA can model charge distribution and predict metabolic stability.

Q. How should researchers address contradictory bioactivity data across studies?

- Purity validation : Use HPLC-MS to rule out impurities (e.g., dehalogenated byproducts) affecting biological assays .

- Structural analogs : Compare activity trends in derivatives with modified substituents (e.g., methoxy vs. chloro groups) to identify pharmacophores .

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (DMSO concentrations ≤0.1%) .

Q. What experimental design considerations ensure reproducibility in biological studies?

- Sample stability : Degradation of organic compounds over time (e.g., during 9-hour assays) necessitates continuous cooling or inert atmospheres .

- Positive controls : Include reference compounds (e.g., paclitaxel for antiproliferative assays) to validate experimental conditions .

- Dose-response curves : Use at least six concentrations to calculate accurate IC50 values.

Q. How does this compound compare to other 2-aryl imidazole derivatives in terms of synthetic complexity?

Synthetic routes for this compound are more streamlined than for:

- 1,2,4,5-Tetrasubstituted imidazoles : Require multi-step protection/deprotection strategies .

- Benzimidazole hybrids : Often involve microwave-assisted or TDAE-mediated reactions, increasing cost and complexity .

However, its moderate solubility in polar solvents (e.g., DMSO) may limit formulation flexibility compared to PEGylated analogs.

Q. What are the key challenges in scaling up synthesis for preclinical studies?

- Catalyst recovery : Raney nickel is difficult to recycle, increasing costs.

- Byproduct management : Hydrodechlorination byproducts require rigorous purification (e.g., column chromatography) .

- Thermal sensitivity : Exothermic cyclization steps demand precise temperature control to prevent decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.